H-Hyp-gly-OH

Description

BenchChem offers high-quality H-Hyp-gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Hyp-gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

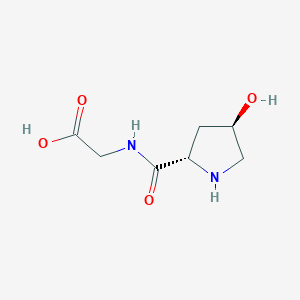

Structure

3D Structure

Properties

CAS No. |

7672-35-7 |

|---|---|

Molecular Formula |

C7H12N2O4 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12) |

InChI Key |

WFDSWNXTPKLLOT-UHFFFAOYSA-N |

SMILES |

C1C(CNC1C(=O)NCC(=O)O)O |

Canonical SMILES |

C1C(CNC1C(=O)NCC(=O)O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation and Analytical Methodologies for Hydroxyprolyl-Glycine (H-Hyp-Gly-OH): A Technical Whitepaper

Executive Summary

Hydroxyprolyl-glycine (H-Hyp-Gly-OH) is a highly stable, bioactive dipeptide derived from the enzymatic hydrolysis of collagen. Historically overshadowed by its structural counterpart, prolyl-hydroxyproline (Pro-Hyp), Hyp-Gly has recently emerged as a critical biomarker for dietary meat consumption and a potent signaling molecule in dermal fibroblast proliferation. This whitepaper provides an in-depth technical analysis of the molecular architecture, physiological kinetics, and analytical workflows required to accurately quantify H-Hyp-Gly-OH in complex biological matrices.

Chemical Identity & Molecular Architecture

The structural uniqueness of H-Hyp-Gly-OH dictates both its physiological resilience and its analytical behavior. The dipeptide consists of an N-terminal (2S,4R)-4-hydroxyproline residue linked via a peptide bond to a C-terminal glycine.

-

IUPAC Name: 2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid[1]

-

CAS Number: 7672-35-7[2]

-

Molecular Formula: C7H12N2O4[1]

-

Molecular Weight: 188.18 g/mol [3]

Causality in Structural Stability: The presence of the rigid pyrrolidine ring in the hydroxyproline residue imposes significant steric hindrance around the peptide bond. This conformational restriction prevents the induced-fit mechanisms required by most generic gastrointestinal endopeptidases and human serum exopeptidases. Consequently, the Hyp-Gly bond is highly resistant to enzymatic degradation, allowing the intact dipeptide to survive first-pass metabolism and circulate systemically[4].

Physiological Kinetics & Biomarker Utility

Following the ingestion of collagen hydrolysates or collagen-rich meat, H-Hyp-Gly-OH is absorbed through the intestinal epithelium—likely via the PEPT1 oligopeptide transporter—and enters peripheral circulation[5].

Differentiation from Pro-Hyp

While Pro-Hyp is the most abundant collagen-derived peptide in human plasma, a significant fraction of circulating Pro-Hyp is generated endogenously from the continuous turnover of tissue collagen. In contrast, endogenous production of Hyp-Gly is negligible. Therefore, the presence of Hyp-Gly in 24-hour urine exhibits a significantly higher correlation with recent dietary meat consumption than Pro-Hyp, establishing it as a superior, non-invasive nutritional biomarker[6].

Cellular Action

In vitro assays demonstrate that H-Hyp-Gly-OH acts as a low-molecular-weight growth-initiating factor. It actively promotes the proliferation of mouse primary fibroblasts cultured on collagen gels, often exerting a more pronounced proliferative effect than Pro-Hyp[4].

Figure 1: Metabolic absorption and signaling pathway of dietary H-Hyp-Gly-OH.

Quantitative Data Summaries

To facilitate rapid reference for assay development, the physicochemical and pharmacokinetic properties of H-Hyp-Gly-OH are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Analytical Implication |

|---|---|---|

| Molecular Weight | 188.18 g/mol [3] | Requires highly sensitive low-mass MS detection. |

| Exact Mass | 188.0797 Da[1] | Enables high-resolution MS (HRMS) differentiation. |

| LogP (Computed) | -4.0[1] | Highly polar; exhibits poor retention on standard C18 columns. |

Table 2: Clinical & Pharmacokinetic Parameters

| Parameter | Observation / Value | Reference |

|---|---|---|

| Plasma Ratio (Hyp-Gly : Pro-Hyp) | 0.063 – 0.221 | Sugihara et al.[5] |

| Peak Plasma Concentration (Tmax) | 0.5 – 1.0 hours post-ingestion | Shigemura et al.[4] |

| Primary Excretion Route | Renal (Detectable in 24h urine) | Asai et al.[6] |

Analytical Workflows: Detection & Quantification

Because H-Hyp-Gly-OH is a small, highly polar molecule (LogP ~ -4.0), it elutes near the void volume in standard Reversed-Phase Liquid Chromatography (RP-HPLC), leading to severe ion suppression from co-eluting matrix salts. To overcome this, two distinct analytical strategies are employed:

-

Pre-column Derivatization: Reacting the dipeptide with Phenyl isothiocyanate (PITC) to form a highly hydrophobic phenylthiocarbamyl (PTC) derivative, enabling robust retention on C18 columns[4].

-

Direct LC-MS/MS (HILIC): Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar underivatized peptide, coupled with tandem mass spectrometry[5].

Figure 2: Self-validating LC-MS/MS sample preparation workflow for Hyp-Gly quantification.

Experimental Methodology: Direct LC-MS/MS Quantification (Self-Validating Protocol)

This protocol utilizes a stable isotope-labeled internal standard (ISTD) to create a self-validating system. The ISTD controls for variable extraction efficiencies during protein precipitation and corrects for matrix-induced ion suppression during Electrospray Ionization (ESI).

Step 1: Sample Preparation & Spiking

-

Aliquot 50 µL of human plasma (collected in EDTA tubes) into a microcentrifuge tube.

-

Spike the sample with 10 µL of a known concentration of heavy-isotope labeled Hyp-Gly (e.g.,

-Glycine-labeled dipeptide) to serve as the internal standard.

Step 2: Protein Precipitation (Causality Check)

-

Add 150 µL (3x volume) of ice-cold acetonitrile to the sample.

-

Why Acetonitrile? Acetonitrile aggressively denatures and precipitates high-molecular-weight plasma proteins that would otherwise irreversibly bind to the LC column and cause massive ion suppression, while keeping the highly polar Hyp-Gly soluble in the aqueous-organic supernatant.

-

Vortex vigorously for 30 seconds.

Step 3: Phase Separation & Drying

-

Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a new tube and dry completely using a vacuum centrifugal evaporator.

Step 4: Reconstitution & LC-MS/MS Acquisition

-

Reconstitute the dried pellet in 50 µL of 0.1% Formic Acid in HPLC-grade water.

-

Inject 5 µL onto a HILIC column (e.g., Zorbax Eclipse or equivalent) operating at a flow rate of 0.2 mL/min.

-

MS/MS Parameters: Operate the mass spectrometer in Positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the precursor ion

to its dominant product ion (typically corresponding to the loss of the glycine moiety or dehydration).

References

- H-Hyp-Gly-OH | Dipeptide - MedchemExpress.com MedChemExpress

- H-Hyp-Gly-OH | CAS 7672-35-7 | AbMole BioScience AbMole

- H-Hyp-gly-OH | C7H12N2O4 | CID 11902895 - PubChem - NIH N

- Identification of a novel food-derived collagen peptide, hydroxyprolyl-glycine, in human peripheral blood by pre-column derivatisation with phenyl isothiocyanate ResearchG

- Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood ResearchG

- Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate SkinGlow / The Society for Biotechnology (Sugihara et al.)

Sources

Technical Guide: Thermodynamic Characterization and Solubility Profile of H-Hyp-Gly-OH

Topic: Thermodynamic Properties and Solubility of H-Hyp-Gly-OH (L-Hydroxyprolyl-glycine) Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Physical Chemists, and Formulation Engineers

Executive Summary

This guide provides a rigorous technical analysis of L-Hydroxyprolyl-glycine (H-Hyp-Gly-OH) , a bioactive dipeptide significant in collagen metabolism and pharmaceutical formulation. We examine its behavior in aqueous and mixed-solvent systems through the lens of solution thermodynamics—specifically volumetric, viscometric, and refractive properties.[1] This document is designed to support researchers in predicting peptide stability, optimizing solubility for drug delivery, and validating experimental protocols.

Chemical Identity and Structural Significance

H-Hyp-Gly-OH (CAS: 7672-35-7) is a zwitterionic dipeptide composed of the non-essential amino acid L-Hydroxyproline (Hyp) and Glycine (Gly).[2]

-

Molecular Formula:

[2] -

Molecular Weight: 188.18 g/mol [2]

-

Structural Feature: The presence of the hydroxyl group (-OH) on the pyrrolidine ring of the Hyp residue is the critical thermodynamic determinant. It acts as a potent hydrogen bond donor/acceptor, significantly altering the hydration sphere compared to its non-hydroxylated analog (Pro-Gly).

Thermodynamic Properties in Solution

The behavior of H-Hyp-Gly-OH in solution is governed by solute-solvent interactions (hydration) and solute-solute interactions. These are quantified using infinite dilution parameters.

Volumetric Properties (Density & Partial Molar Volume)

The partial molar volume (

Theoretical Basis:

The apparent molar volume (

- = Molar mass of H-Hyp-Gly-OH

- = Molality (mol/kg)

- = Densities of solution and pure solvent.[3]

Masson’s Equation for Infinite Dilution:

To eliminate solute-solute interactions, we extrapolate to zero concentration:

-

(Partial Molar Volume): For H-Hyp-Gly-OH, this value is positive but lower than the sum of intrinsic atomic volumes due to electrostriction . The polar -OH and zwitterionic termini (

-

(Slope): Indicates pair-wise interactions. A positive

Viscometric Properties (Structure Making/Breaking)

Viscosity measurements reveal how the peptide modifies the solvent's structural integrity.

Jones-Dole Equation:

-

-Coefficient: This is the critical parameter.

-

H-Hyp-Gly-OH Prediction: The Hyp residue is a known "structure-maker" (kosmotrope) due to the stabilization of the water lattice by the hydroxyl group. Consequently, H-Hyp-Gly-OH exhibits a positive

-coefficient (

-

Refractive Index and Molar Refraction

The refractive index (

Lorentz-Lorenz Equation:

-

Trend:

increases linearly with H-Hyp-Gly-OH concentration. The Molar Refraction (

Data Summary Table (Representative Trends)

Note: Values represent typical ranges for hydroxyproline-containing dipeptides in water at 298.15 K.

| Property | Symbol | Trend with Conc.[4][5] | Physical Interpretation |

| Density | Increases | Solute is denser than bulk water. | |

| Partial Molar Vol. | Constant (Limit) | Volume of hydrated peptide at infinite dilution. | |

| Viscosity | Increases | Structure-making effect of Hyp-ring. | |

| Refractive Index | Increases | Increased polarizability of the solution. | |

| Gibbs Transfer Energy | Positive (from water to hydrophobic) | Preferential hydration of the zwitterion. |

Solubility Profile and Solvation Thermodynamics

Understanding the solubility of H-Hyp-Gly-OH requires analyzing the competition between the crystal lattice energy and the solvation energy.

Solvent Compatibility Matrix

-

Water: Highly Soluble. Driven by H-bonding (Hyp-OH group) and ion-dipole interactions (zwitterionic termini).

-

Ethanol/Methanol: Moderately Soluble. Solubility decreases as the dielectric constant of the solvent drops.

-

Non-polar (Heptane/Hexane): Insoluble. The high polarity of the peptide prevents intercalation into the non-polar solvent matrix.

Thermodynamics of Solvation

The dissolution process is described by the van't Hoff equation:

- (Enthalpy): Typically positive (endothermic) for peptides. Energy is required to break the crystal lattice.

- (Entropy): Positive. The disorder increases as the peptide leaves the lattice, driving solubility despite the enthalpic penalty.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision Densimetry & Viscometry

Objective: Determine

-

Preparation:

-

Dry H-Hyp-Gly-OH in a vacuum desiccator over

for 48h to remove trace moisture. -

Prepare a stock solution using degassed, triple-distilled water (Conductivity

). -

Prepare serial dilutions (0.01 to 0.1 mol/kg) by mass (weighing accuracy

).

-

-

Measurement:

-

Density: Use a vibrating-tube densimeter (e.g., Anton Paar DMA 5000).

-

Validation: Calibrate with dry air and degassed water at

.

-

-

Viscosity: Use a suspended-level Ubbelohde viscometer or automated microviscometer (AMVn).

-

Validation: Ensure flow times

to minimize kinetic energy corrections.

-

-

-

Analysis:

-

Plot

vs. -

Plot

vs.

-

Protocol B: Isothermal Saturation (Solubility)

Objective: Determine equilibrium solubility (

-

Saturation: Add excess H-Hyp-Gly-OH to the solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at constant temperature (

) for 24–48 hours. -

Separation: Stop stirring and allow settling for 2 hours. Filter supernatant through a 0.45

PTFE syringe filter (pre-warmed to -

Quantification:

-

Dilute the filtrate and analyze via HPLC (UV detection at 210 nm) or gravimetric analysis (evaporation to dryness).

-

Validation: Repeat approaching equilibrium from supersaturation (dissolve at high

, cool down) to ensure no hysteresis.

-

Visualizations

Solvation Mechanism of H-Hyp-Gly-OH

This diagram illustrates the thermodynamic forces driving the solubility and structure-making properties of the peptide.

Caption: Thermodynamic pathway of H-Hyp-Gly-OH dissolution. The Hydroxyproline -OH group facilitates the formation of a structured hydration shell (kosmotropic effect), overcoming the lattice energy.

Experimental Workflow for Thermodynamic Analysis

A logical flow for deriving the key parameters

Caption: Step-by-step workflow for the thermodynamic characterization of H-Hyp-Gly-OH, ensuring data integrity from sample preparation to parameter extraction.

References

-

PubChem. (n.d.). H-Hyp-Gly-OH | C7H12N2O4.[2] National Library of Medicine. Retrieved from [Link]

-

Ali, A., et al. (2019).[6] Density, viscosity, and refractive index of mono-, di-, and tri-saccharides in aqueous glycine solutions at different temperatures. Arabian Journal of Chemistry. Retrieved from [Link]

-

Hedwig, G. R., & Hoiland, H. (1999). Partial molar volumes of proteins: amino acid side-chain contributions derived from the partial molar volumes of some tripeptides.[7] Biophysical Chemistry. Retrieved from [Link]

-

Mendeley Data. (2019). Density, viscosity, and refractive index of mono-, di-, and tri-saccharides in aqueous glycine solutions. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. H-Hyp-gly-OH | C7H12N2O4 | CID 11902895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Density, viscosity, and refractive index of mono-, di-, and tri-saccharides in aqueous glycine solutions at different temperatures - Arabian Journal of Chemistry [arabjchem.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Density, viscosity, and refractiv... preview & related info | Mendeley [mendeley.com]

- 7. Partial molar volumes of proteins: amino acid side-chain contributions derived from the partial molar volumes of some tripeptides over the temperature range 10-90 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Hyp-Gly-OH as a Specific Biomarker for Bone Turnover Rates: A Technical Guide to Analytical Quantification and Biological Interpretation

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The quantification of bone turnover is a critical parameter in the development of therapeutics for osteoporosis, osteoarthritis, and bone metastasis. While C-terminal cross-linked telopeptide of type I collagen (CTX-1) and procollagen type I N-terminal propeptide (P1NP) remain the gold standards for assessing bone resorption and formation, respectively, the emergence of low-molecular-weight collagenous dipeptides has provided a new dimension of biological insight[1].

Among these, H-Hyp-Gly-OH (Hydroxyprolyl-glycine) has garnered significant attention. Unlike larger telopeptides, Hyp-Gly is a highly bioactive dipeptide that not only serves as a readout of Type I collagen degradation but also actively participates in a cellular feedback loop, stimulating osteoblast and fibroblast proliferation via the PI3K/Akt/mTOR pathway[2]. However, its dual origin—endogenous bone matrix degradation and dietary collagen absorption—presents a unique analytical challenge[3].

This whitepaper provides an in-depth mechanistic analysis of H-Hyp-Gly-OH, detailing the causality behind its biological role, and outlines a self-validating, highly specific LC-MS/MS protocol designed to isolate the endogenous bone turnover signal from dietary noise.

Mechanistic Biology: The Dual Role of H-Hyp-Gly-OH

Bone consists of approximately 90% Type I collagen[1]. During the bone remodeling cycle, osteoclasts acidify the extracellular matrix and secrete proteases, predominantly Cathepsin K and matrix metalloproteinases (MMPs)[1],[4]. These enzymes cleave the triple-helical collagen structure, releasing various fragments into the circulation, including Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly)[3],[4].

The Causality of Bioactivity

Hyp-Gly is not merely a passive metabolic waste product. Once released into the microenvironment or circulation, it acts as a signaling molecule. In vitro studies demonstrate that Hyp-Gly enhances the proliferation of fibroblasts and osteoblasts[2],[5]. The causality of this effect lies in its ability to induce the phosphorylation of Akt, mTOR, and p70S6K. When researchers apply the PI3K inhibitor LY294002, this phosphorylation is completely inhibited, proving that Hyp-Gly exerts its anabolic feedback specifically through the PI3K/Akt/mTOR signaling axis[2].

The Dietary Confounder

To utilize Hyp-Gly as a specific biomarker for bone turnover, one must understand its pharmacokinetics. Following the consumption of collagen-containing foods (e.g., meat), Hyp-Gly levels in human blood and urine spike significantly[3],[6]. In fact, 24-hour urinary Hyp-Gly shows a much higher correlation with recent meat consumption than Pro-Hyp, which is generated more steadily from endogenous collagen even under physiological conditions[3],[6]. Therefore, to measure bone-specific turnover, clinical protocols must enforce a strict fasting window to ensure the measured Hyp-Gly reflects osteoclastic activity rather than gastrointestinal absorption.

Fig 1. Mechanistic pathway of H-Hyp-Gly-OH generation and its feedback loop in bone remodeling.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

Quantifying a small, highly polar dipeptide like H-Hyp-Gly-OH (MW: 188.18 g/mol ) in complex biological matrices (serum/urine) requires a robust analytical strategy. Standard reversed-phase liquid chromatography (RPLC) struggles to retain such hydrophilic molecules, leading to co-elution with the solvent front and severe ion suppression in the mass spectrometer.

To solve this, we employ a self-validating workflow utilizing ethanol precipitation followed by AccQ derivatization [3].

Pre-Analytical Requirements

-

12-Hour Fasting: Patients must undergo a minimum 12-hour fast prior to sample collection. This is a critical pre-analytical requirement to establish an endogenous baseline, effectively decoupling the osteoclastic signal from dietary noise[3].

Step-by-Step Sample Preparation

-

Protein Precipitation: Mix 1 volume of serum or urine with 3 volumes of cold ethanol. Centrifuge at 14,000 × g for 10 minutes.

-

Causality: This removes high-molecular-weight proteins that cause MS ion suppression, while partitioning the small dipeptides into the 75% ethanol-soluble fraction[3].

-

-

Drying: Aliquot 20 µL of the supernatant into a 1.5 mL tube and evaporate to dryness using a vacuum concentrator.

-

AccQ Derivatization: Dissolve the residue in 20 µL of Milli-Q water. Add 60 µL of 50 mM sodium borate buffer (pH 8.8) and 20 µL of 0.3% AccQ reagent. Incubate at 50 °C for 10 minutes[3].

-

Causality: AccQ tags primary and secondary amines. This dramatically increases the hydrophobicity of Hyp-Gly, allowing for excellent retention on a C18 column and significantly enhancing ionization efficiency in the positive electrospray ionization (ESI+) mode.

-

-

Filtration: Dilute the mixture with 100 μL of 5 mM sodium phosphate buffer (pH 7.5) containing 5% acetonitrile and filter through a 0.45 μm membrane[3].

Fig 2. Step-by-step LC-MS/MS analytical workflow for the precise quantification of H-Hyp-Gly-OH.

LC-MS/MS Parameters

Separation is achieved using an Inertsil ODS-3 column (2.5 µm, 2.1 × 250 mm), which provides the steric selectivity required to resolve closely related derivatized dipeptides (e.g., Pro-Hyp vs. Hyp-Gly)[3],[5].

Table 1: LC Gradient Elution Profile [5]

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%)* | Mobile Phase B (%)* |

|---|---|---|---|

| 0.0 | 0.2 | 100 | 0 |

| 2.5 | 0.2 | 100 | 0 |

| 15.0 | 0.2 | 72 | 28 |

| 15.1 | 0.2 | 40 | 60 |

| 20.0 | 0.2 | 40 | 60 |

| 20.1 | 0.2 | 100 | 0 |

| 30.0 | 0.2 | 100 | 0 |

*Mobile Phase A: 0.01% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water; Mobile Phase B: 100% Acetonitrile.

Data Interpretation: Contextualizing the Biomarker

To ensure scientific integrity, raw quantification data must be contextualized against established markers.

Table 2: Quantitative Comparison of Bone Turnover Biomarkers

| Biomarker | Origin | Primary Clinical Utility | Half-life in Plasma | Analytical Method |

| CTX-1 | Type I Collagen Telopeptides | Gold standard for bone resorption | ~1-2 hours | ELISA / ECLIA |

| P1NP | Procollagen Type I N-terminal | Gold standard for bone formation | ~1-2 hours | ELISA / ECLIA |

| Pro-Hyp | Endogenous Collagen Matrix | General collagen turnover | ~24 hours | LC-MS/MS |

| H-Hyp-Gly-OH | Endogenous & Dietary Collagen | Bone remodeling feedback / Dietary marker | ~24 hours | LC-MS/MS |

The Hyp-Gly / Pro-Hyp Ratio: Because Pro-Hyp is released steadily from endogenous collagen, while Hyp-Gly is highly sensitive to recent dietary intake, calculating the ratio of Hyp-Gly to Pro-Hyp in fasting plasma can serve as an internal validation metric. In healthy fasting volunteers, the Hyp-Gly to Pro-Hyp ratio typically distributes in the range of 0.063–0.221[2]. Deviations from this baseline in a controlled clinical trial indicate altered osteoclastic cleavage patterns or non-compliance with the fasting protocol.

Conclusion

H-Hyp-Gly-OH represents a next-generation biomarker that bridges the gap between structural matrix degradation and active cellular signaling in bone turnover. While its utility is heavily dependent on strict pre-analytical dietary controls, its quantification via derivatization-enhanced LC-MS/MS provides drug developers with a highly sensitive tool to monitor both the catabolic and anabolic effects of novel osteogenic therapeutics.

References

-

Asai, T. T., et al. (2024). Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood. nih.gov.3

-

Asai, T. T., et al. (2024). Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood. mdpi.com. 6

-

Sugihara, F., et al. (2025). Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate. researchgate.net. 2

-

Shigemura, Y., et al. (2018). A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate. mdpi.com. 5

-

Garnero, P., et al. (2025). Latest Advances in Structural Insights and Quantification Techniques for Type I Collagen Biomarkers: A path toward standardization? nih.gov. 1

-

Pan, C., et al. (2025). Identification of novel collagen breakdown products by human osteoclasts in vitro and in vivo. oup.com. 4

Sources

- 1. Latest Advances in Structural Insights and Quantification Techniques for Type I Collagen Biomarkers: A path toward standardization? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of H-Hyp-Gly-OH

Abstract

This technical guide provides a comprehensive analysis of the dipeptide H-Hyp-Gly-OH (Hydroxyprolyl-Glycine), a key bioactive component derived from the oral ingestion of collagen hydrolysates. As interest in functional foods and nutraceuticals grows, a deep understanding of the absorption, distribution, metabolism, and excretion (ADME) of such peptides is critical for drug development professionals and researchers. This document synthesizes current knowledge on the transport mechanisms, pharmacokinetic profiles, and analytical methodologies pertinent to H-Hyp-Gly-OH. We delve into the causality behind experimental choices for both in vitro and in vivo models and provide detailed, self-validating protocols. The guide is structured to offer field-proven insights, moving from fundamental absorption pathways to the systemic availability and potential biological significance of this dipeptide.

Introduction: The Significance of H-Hyp-Gly-OH

H-Hyp-Gly-OH is a dipeptide composed of hydroxyproline and glycine.[1] It is one of the principal, structurally unique peptide fragments that appear in human peripheral blood following the oral administration of gelatin or collagen hydrolysates.[2][3][4][5] Unlike its constituent amino acids, the intact dipeptide is considered bioactive, exhibiting specific physiological functions. Notably, H-Hyp-Gly-OH, often in conjunction with another collagen-derived peptide, Pro-Hyp, has been shown to promote the growth of primary skin fibroblasts.[1][6] This activity underscores its potential application in dermatology, cosmetics, and regenerative medicine for improving skin health.[1] To harness these benefits effectively, a thorough understanding of its journey from ingestion to systemic circulation is paramount.

Intestinal Absorption and Transport Mechanisms

The systemic availability of any orally administered agent begins with its successful transit across the intestinal epithelial barrier. For di- and tripeptides, this process is predominantly mediated by a specific, high-capacity transport system, rather than simple diffusion or extensive hydrolysis followed by amino acid uptake.

The Central Role of the PEPT1 Transporter

The primary mechanism for the intestinal absorption of H-Hyp-Gly-OH and other small peptides is the Proton-Coupled Peptide Transporter 1 (PEPT1) , also known as Solute Carrier Family 15 Member 1 (SLC15A1).[7][8][9][10][11]

-

Mechanism of Action : PEPT1 is an integral membrane protein located on the apical (brush border) membrane of enterocytes in the small intestine.[7][11] It functions as a symporter, harnessing an inwardly-directed proton (H+) gradient to drive the transport of di- and tripeptides from the intestinal lumen into the cell.[7][8] This process is electrogenic and most efficient in the slightly acidic microclimate at the surface of the intestinal epithelium (optimal pH ~6.0).[8][10]

-

Substrate Specificity : PEPT1 is a high-capacity, low-affinity transporter with broad specificity, accommodating a vast array of di- and tripeptides, including peptidomimetic drugs.[7][9][11]

-

Evidence for H-Hyp-Gly-OH Transport : Studies utilizing vascularly perfused rat small intestine models have demonstrated that H-Hyp-Gly-OH is absorbed largely in its intact form.[12] This dipeptide shows marked resistance to hydrolysis by cytosolic and brush-border peptidases compared to other dipeptides like Ala-Hyp, suggesting that transporter-mediated uptake is its primary absorption route.[12][13]

Minor Transport Pathways

While PEPT1 is the dominant pathway, other mechanisms may contribute to a lesser extent:

-

Paracellular Transport : The passive movement of small molecules through the tight junctions between epithelial cells. This route is generally considered minor for peptides.[14]

-

Hydrolysis and Amino Acid Transport : Some luminal or brush-border hydrolysis of the dipeptide can occur, with subsequent absorption of free hydroxyproline and glycine via their respective amino acid transporters. However, for H-Hyp-Gly-OH, evidence strongly points to the transport of the intact molecule as the predominant event.[12][13]

Pharmacokinetics of H-Hyp-Gly-OH

Pharmacokinetics describes the concentration of a substance in the body over time, governed by ADME processes.[15] Bioavailability, specifically, refers to the fraction of an administered dose that reaches systemic circulation unaltered.[16][17]

Systemic Exposure and Key Parameters

Following oral ingestion of collagen hydrolysates, H-Hyp-Gly-OH is reliably detected and quantified in human plasma, confirming its systemic absorption.[2][4][18] Pharmacokinetic studies, often conducted under fasting conditions with a crossover design, provide critical data on its behavior.[16][17]

While data for pure H-Hyp-Gly-OH administration is limited, studies analyzing plasma after collagen hydrolysate intake offer valuable insights. H-Hyp-Gly-OH is consistently detected, although often at lower concentrations than the dipeptide Pro-Hyp.[19][20] The source of the collagen (e.g., fish, porcine, bovine) and its average molecular weight do not appear to be major determinants of the ultimate plasma concentration of these bioactive peptides.[19]

Table 1: Summary of Pharmacokinetic Data for Hydroxyproline-Containing Peptides

| Peptide | Dosage/Source | Subject | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Source |

| Pro-Hyp-Gly | 25 g Fish Gelatin Hydrolysate | Human | Not Reported | 0.663 ± 0.022 nmol/mL·h | [21] |

| Pro-Hyp | 25 g Fish Gelatin Hydrolysate | Human | 60.65 ± 5.74 nmol/mL | 163 ± 1 nmol/mL·h | [18][21] |

| Hyp-Gly | Various Collagen Hydrolysates | Human | ΔCmax range: 0.29–0.76 µg/mL | Not Reported | [20] |

| Pro-Hyp | 100 mg/kg (Oral) | Rat | Not Reported | Absolute Bioavailability: 19.3% | [22] |

| Gly-Pro-Hyp | 100 mg/kg (Oral) | Rat | Not Reported | Absolute Bioavailability: 4.4% | [22] |

Causality Insight: The significantly lower oral bioavailability of the tripeptide Gly-Pro-Hyp compared to the dipeptide Pro-Hyp in rats suggests that tripeptides may be more susceptible to first-pass metabolism or have different transport kinetics.[22] The consistent detection of H-Hyp-Gly-OH in human plasma, despite its relatively low concentration compared to Pro-Hyp, validates its status as a systemically available, bioactive molecule.

Methodologies for Bioavailability and Pharmacokinetic Assessment

Robust and validated experimental models are the bedrock of pharmacokinetic research. The choice between in vitro and in vivo models depends on the specific question being addressed, from mechanistic transport queries to overall systemic exposure.

In Vitro Experimental Protocols

In vitro models are indispensable for isolating transport mechanisms and assessing intestinal permeability under highly controlled conditions.

Protocol 1: Caco-2 Transwell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express brush border enzymes and transporters, including PEPT1.[8][10][14] This makes it the gold-standard in vitro model for predicting intestinal drug and peptide absorption.

-

Step 1: Cell Culture and Seeding

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seed cells at a density of ~6 x 10⁴ cells/cm² onto microporous polycarbonate membrane inserts (e.g., Transwell®) in a 12- or 24-well plate format.

-

Maintain the culture for 21-25 days to allow for full differentiation into a polarized monolayer.

-

-

Step 2: Monolayer Integrity Verification

-

Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value >250 Ω·cm² typically indicates a confluent monolayer with well-formed tight junctions.

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or [¹⁴C]-mannitol. Apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.

-

-

Step 3: Transport Experiment (Apical to Basolateral)

-

Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). The apical buffer should be pH 6.0 to optimize PEPT1 activity, while the basolateral buffer should be pH 7.4 to mimic physiological conditions.

-

Add H-Hyp-Gly-OH (at a defined concentration) to the apical (donor) chamber.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. Replace the collected volume with fresh, pre-warmed buffer.

-

At the end of the experiment, collect samples from the apical chamber to determine the final concentration and calculate mass balance.

-

-

Step 4: Sample Analysis and Data Calculation

-

Quantify the concentration of H-Hyp-Gly-OH in all samples using a validated LC-MS/MS method.[2]

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the transport rate (amount of substance in the receiver compartment over time).

-

A is the surface area of the membrane insert (cm²).

-

C₀ is the initial concentration in the donor chamber.

-

-

In Vivo Experimental Protocols

In vivo studies are essential for determining the overall pharmacokinetic profile in a complete biological system, accounting for metabolism and distribution.

Protocol 2: Rodent Oral Bioavailability and Pharmacokinetic Study

This protocol follows established guidelines for pharmacokinetic studies and is designed to determine key parameters like Cmax, Tmax, AUC, and bioavailability.[15][16][17]

-

Step 1: Animal Acclimatization and Preparation

-

Acclimate male Sprague-Dawley rats (or a similar strain) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

For studies requiring intravenous administration (to determine absolute bioavailability), surgically implant a cannula in the jugular vein one day prior to the study.

-

Fast animals overnight (at least 10 hours) before dosing, with free access to water.[16][17]

-

-

Step 2: Dosing

-

Oral Group (PO): Administer a precise dose of H-Hyp-Gly-OH (e.g., 100 mg/kg) dissolved in a suitable vehicle (e.g., water or saline) via oral gavage.

-

Intravenous Group (IV): Administer a lower, precise dose (e.g., 5 mg/kg) of H-Hyp-Gly-OH via the jugular vein cannula to serve as the reference for 100% bioavailability.[22]

-

-

Step 3: Blood Sampling

-

Collect serial blood samples (~100-200 µL) from the tail vein or another appropriate site at pre-defined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.

-

Collect samples into tubes containing an anticoagulant (e.g., K₂-EDTA).

-

Immediately centrifuge the blood (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Step 4: Sample Analysis and Pharmacokinetic Calculation

-

Quantify the plasma concentration of H-Hyp-Gly-OH using a validated LC-MS/MS method. The use of a stable isotope-labeled internal standard is highly recommended for accuracy.[21][23][24]

-

Plot the mean plasma concentration versus time for both PO and IV groups.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

-

AUC(0-inf): AUC extrapolated to infinity.

-

-

Calculate the absolute oral bioavailability (F%) using the formula: F(%) = [AUC(PO) / AUC(IV)] * [Dose(IV) / Dose(PO)] * 100

-

Post-Absorption: Potential Signaling and Biological Activity

The significance of H-Hyp-Gly-OH lies not just in its ability to be absorbed but in the biological actions it exerts post-absorption.

-

Primary Biological Effect : The most well-documented effect of H-Hyp-Gly-OH is the stimulation of fibroblast proliferation and collagen synthesis.[1][6][25] After reaching the dermal layer via systemic circulation, it is believed to act on fibroblasts, which are key cells in maintaining the skin's extracellular matrix.

-

Signaling Mechanisms : The precise signaling cascade initiated by H-Hyp-Gly-OH in fibroblasts is an area of active research. It is hypothesized that bioactive peptides can interact with specific cell surface receptors, potentially G-protein coupled receptors (GPCRs), to trigger intracellular second messenger systems.[26][27] These pathways can ultimately lead to the activation of transcription factors that regulate the expression of genes involved in cell growth and matrix protein synthesis (e.g., collagen type I).

Conclusion and Future Directions

The dipeptide H-Hyp-Gly-OH is a key, systemically available bioactive molecule derived from dietary collagen. Its absorption is efficiently mediated by the intestinal PEPT1 transporter, allowing a significant portion to enter the bloodstream intact. While its plasma concentrations are typically lower than those of Pro-Hyp, its consistent detection and demonstrated biological activity in stimulating fibroblasts confirm its physiological relevance.

Future research should focus on:

-

Receptor Identification : Elucidating the specific cell surface receptors on fibroblasts and other target cells that bind to H-Hyp-Gly-OH.

-

Dose-Response Studies : Establishing a clear relationship between the oral dose of collagen hydrolysate, the resulting plasma concentration of H-Hyp-Gly-OH, and the magnitude of the physiological response.

-

Human Pharmacokinetics : Conducting dedicated pharmacokinetic studies in humans using stable isotope-labeled H-Hyp-Gly-OH to precisely determine its absolute bioavailability and metabolic fate without confounding factors from other peptides.

A deeper understanding of these areas will be crucial for optimizing the design of functional foods, supplements, and therapeutics aimed at leveraging the health benefits of this important dipeptide.

References

-

FDA. (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]

-

European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. EMA. [Link]

-

Taga, Y., Kusubata, M., Ogawa-Goto, K., & Hattori, S. (2014). Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen. Journal of Agricultural and Food Chemistry, 62(51), 12385-12392. [Link]

-

FDA. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]

-

Hu, Y., & Smith, D. E. (2008). Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine. Molecular Pharmaceutics, 5(6), 1122-1130. [Link]

-

Food and Drug Administration, Department of Health. (2015). Regulations for Bioavailability and Bioequivalence Studies. [Link]

-

Ichikawa, S., Morifuji, M., Ohara, H., Matsumoto, H., Takeuchi, Y., & Sato, K. (2010). Hydroxyproline-containing dipeptides and tripeptides quantified at high concentration in human blood after oral administration of gelatin hydrolysate. International Journal of Food Sciences and Nutrition, 61(1), 52-60. [Link]

-

Aito-Inoue, M., Ohara, H., Matsumoto, H., & Sato, K. (2008). Absorption of Hydroxyproline-Containing Peptides in Vascularly Perfused Rat Small Intestine in Situ. Bioscience, Biotechnology, and Biochemistry, 72(8), 2131-2137. [Link]

-

Dalmasso, G., Nguyen, H. T. T., Charrier-Hisamuddin, L., Yan, Y., Laroui, H., Demoulin, B., Sitaraman, S. V., & Merlin, D. (2011). The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(4), G537-G547. [Link]

-

Spanier, B., Kottra, G., & Daniel, H. (2013). The peptide transporter PEPT1 is expressed in distal colon in rodents and humans and contributes to water absorption. American Journal of Physiology-Gastrointestinal and Liver Physiology, 305(1), G86-G95. [Link]

-

Bado, A., Levasseur, S., Attoub, S., Kermorgant, S., Laigneau, J. P., Bortoluzzi, M. N., Moizo, L., Lehy, T., Guerre-Millo, M., Le Marchand-Brustel, Y., & Lewin, M. J. (2001). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. Journal of Clinical Investigation, 108(10), 1483-1494. [Link]

-

European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. EMA. [Link]

-

Hu, Y., & Smith, D. E. (2008). Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine. Molecular Pharmaceutics, 5(6), 1122-1130. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]

-

Taga, Y., Kusubata, M., Ogawa-Goto, K., & Hattori, S. (2014). Highly Accurate Quantification of Hydroxyproline-Containing Peptides in Blood Using a Protease Digest of Stable Isotope-Labeled Collagen. Journal of Agricultural and Food Chemistry, 62(51), 12385-12392. [Link]

-

European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. EMA. [Link]

-

Chow, S. C., & Liu, J. P. (2008). Design and analysis of bioavailability and bioequivalence studies. CRC press. [Link]

-

Taga, Y., Kusubata, M., & Hattori, S. (2017). Absorption and metabolism of orally administered collagen hydrolysates evaluated by the vascularly perfused rat intestine and liver in situ. Journal of Nutritional Science and Vitaminology, 63(4), 257-263. [Link]

-

Verwei, M., Minekus, M., & van de Velde, F. (2023). A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. Journal of Agricultural and Food Chemistry, 71(49), 19339-19353. [Link]

-

Foley, D., Pieri, M., Pettecrew, R., et al. (2016). The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3632. [Link]

-

Taga, Y., Kusubata, M., & Hattori, S. (2019). Improved in Vivo Tracking of Orally Administered Collagen Hydrolysate Using Stable Isotope Labeling and LC-MS Techniques. Journal of Agricultural and Food Chemistry, 67(16), 4525-4533. [Link]

-

Taga, Y., Kusubata, M., & Hattori, S. (2019). Improved in Vivo Tracking of Orally Administered Collagen Hydrolysate Using Stable Isotope Labeling and LC–MS Techniques. Journal of Agricultural and Food Chemistry, 67(16), 4525-4533. [Link]

-

Ichikawa, S., Morifuji, M., Ohara, H., Matsumoto, H., Takeuchi, Y., & Sato, K. (2010). Hydroxyproline-containing dipeptides and tripeptides quantified at high concentration in human blood after oral administration of gelatin hydrolysate. International journal of food sciences and nutrition, 61(1), 52-60. [Link]

-

Al-Kurdi, Z. I. H., Ståhl, S., Kristensen, M., & Ovesen, J. L. (2024). Absorption of bioactive peptides following collagen hydrolysate intake: a randomized, double-blind crossover study in healthy individuals. Frontiers in Nutrition, 11, 1386259. [Link]

-

Sánchez, A., & Vázquez, A. (2017). Bioactive peptides: A review. Food Quality and Safety, 1(1), 29-46. [Link]

-

Aito-Inoue, M., Ohara, H., Matsumoto, H., & Sato, K. (2008). Absorption of Hydroxyproline-Containing Peptides in Vascularly Perfused Rat Small Intestine in Situ. Bioscience, Biotechnology, and Biochemistry, 72(8), 2131-2137. [Link]

-

Infinix Bio. (2026). Understanding EMA Preclinical Requirements: A Complete Guide for Biotech and Pharmaceutical Companies. [Link]

-

Winckler, C., Breves, G., Boll, M., & Daniel, H. (1999). Characteristics of dipeptide transport in pig jejunum in vitro. Journal of Comparative Physiology B, 169(6), 449-456. [Link]

-

Kindt, E., et al. (2003). Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1081-1092. [Link]

-

Taga, Y., Kusubata, M., & Hattori, S. (2019). Improved in Vivo Tracking of Orally Administered Collagen Hydrolysate Using Stable Isotope Labeling and LC–MS Techniques. Journal of Agricultural and Food Chemistry, 67(16), 4525-4533. [Link]

-

Nielsen, C. U., & Brodin, B. (2000). Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter. Journal of Pharmaceutical Sciences, 89(7), 907-916. [Link]

-

Verwei, M., Minekus, M., & van de Velde, F. (2023). A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. Journal of Agricultural and Food Chemistry, 71(49), 19339-19353. [Link]

-

Kim, T. H., et al. (2023). Pharmacokinetics of collagen dipeptides (Gly–Pro and Pro–Hyp) and tripeptides (Gly–Pro–Hyp) in rats. Journal of Food Science, 88(12), 5418-5426. [Link]

-

Taga, Y., Kusubata, M., & Hattori, S. (2017). Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability: Efficient Formation of Cyclo(X-Hyp) from X-Hyp-Gly-Type Tripeptides by Heating. Journal of Agricultural and Food Chemistry, 65(42), 9291-9299. [Link]

-

European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. EMA. [Link]

-

Al-Kurdi, Z. I. H., Ståhl, S., Kristensen, M., & Ovesen, J. L. (2024). Absorption of bioactive peptides following collagen hydrolysate intake: a randomized, double-blind crossover study in healthy individuals. Frontiers in Nutrition, 11, 1386259. [Link]

-

Sugihara, F., Inoue, N., & Kuwaba, K. (2023). Ingestion of a collagen peptide containing high concentrations of prolyl-hydroxyproline and hydroxyprolyl-glycine reduces advanced glycation end products levels in the skin and subcutaneous blood vessel walls: a randomized, double-blind, placebo-controlled study. Bioscience, Biotechnology, and Biochemistry, 87(5), 624-630. [Link]

-

Sugihara, F., Inoue, N., & Kuwaba, K. (2023). Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate. Journal of Bioscience and Bioengineering, 113(3), 202-204. [Link]

-

Kim, T. H., et al. (2023). Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats. Journal of Food Science, 88(12), 5418-5426. [Link]

-

Poon, Y., & Tirrell, D. A. (2015). Activating peptides for cellular uptake via polymerization into high density brushes. Chemical Science, 6(11), 6477-6482. [Link]

-

Udenigwe, C. C., & Howard, A. (2021). Transport, Cellular Uptake and Bioavailability of Food Peptides. In Bioactive Peptides from Food (pp. 239-256). Royal Society of Chemistry. [Link]

-

Zhang, Y. J., et al. (2020). The molecular mechanism of uptake and cell-to-cell transmission of arginine-containing dipeptide repeat proteins. bioRxiv. [Link]

-

Sugihara, F., Inoue, N., & Kuwaba, K. (2023). Ingestion of a collagen peptide containing high concentrations of prolyl-hydroxyproline and hydroxyprolyl-glycine reduces advanced glycation end products levels in the skin and subcutaneous blood vessel walls: a randomized, double-blind, placebo-controlled study. Bioscience, Biotechnology, and Biochemistry, 87(5), 624-630. [Link]

-

Shigemura, Y., et al. (2017). Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide. Biological and Pharmaceutical Bulletin, 40(5), 694-698. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pure.au.dk [pure.au.dk]

- 15. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. FDA releases new guidance on bioavailability studies [gabionline.net]

- 17. Food and Drug Administration, Department of Health [fda.gov.tw]

- 18. Hydroxyproline-containing dipeptides and tripeptides quantified at high concentration in human blood after oral administration of gelatin hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Absorption of bioactive peptides following collagen hydrolysate intake: a randomized, double-blind crossover study in healthy individuals [frontiersin.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Improved in Vivo Tracking of Orally Administered Collagen Hydrolysate Using Stable Isotope Labeling and LC-MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chemimpex.com [chemimpex.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. books.rsc.org [books.rsc.org]

Comparative Dynamics of Collagen-Derived Dipeptides: H-Hyp-Gly-OH vs. Pro-Hyp

Executive Summary

The therapeutic and cosmetic efficacy of oral collagen hydrolysates is heavily predicated on their post-digestive biotransformation into low-molecular-weight (LMW) bioactive peptides. Among these, Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (H-Hyp-Gly-OH, or Hyp-Gly) emerge as the most biologically significant dipeptides detected in human systemic circulation[1].

While both originate from the repeating Gly-Pro-Hyp triple-helical sequences of endogenous and dietary collagen, they exhibit profound differences in their pharmacokinetic absorption, plasma abundance, and utility as metabolic biomarkers. This technical whitepaper provides an in-depth analysis of the structural, kinetic, and cellular divergences between Pro-Hyp and Hyp-Gly, and establishes the rigorous, self-validating experimental methodologies required to accurately quantify their biological activity in vitro.

Pharmacokinetic Profiles & Structural Divergence

Following the enzymatic hydrolysis of collagen in the gastrointestinal tract, both Pro-Hyp and Hyp-Gly demonstrate a high resistance to exopeptidase degradation in the blood and intestinal mucosa, allowing them to remain in systemic circulation for up to 24 hours[2][3]. However, their absorption kinetics and relative abundance differ significantly.

-

Pro-Hyp (Prolyl-hydroxyproline): Acts as the primary active constituent in blood following collagen ingestion. Pharmacokinetic studies in murine models reveal that Pro-Hyp exhibits an absolute oral bioavailability of approximately 19.3%[4]. It demonstrates distinct "flip-flop kinetics" (where the elimination rate vastly exceeds the absorption rate), which strongly indicates transporter-mediated slow absorption, likely via the intestinal PEPT1 transporter[4].

-

Hyp-Gly (Hydroxyprolyl-glycine): Represents a minor, yet highly specific, constituent in the blood. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantifications indicate that the ratio of Hyp-Gly to Pro-Hyp in human plasma ranges from 0.063 to 0.221[5]. Despite its lower systemic accumulation, Hyp-Gly serves as a superior dietary biomarker; recent clinical data demonstrates that 24-hour urinary excretion of Hyp-Gly correlates strongly with dietary meat consumption (r = 0.72), whereas Pro-Hyp shows a significantly weaker correlation (r = 0.37)[3].

Quantitative Data Summary

To facilitate comparative analysis, the pharmacokinetic and physiological parameters of both dipeptides are summarized below:

| Pharmacokinetic Parameter | Prolyl-hydroxyproline (Pro-Hyp) | Hydroxyprolyl-glycine (Hyp-Gly) |

| Sequence Origin | N-terminal cleavage of Gly-Pro-Hyp | C-terminal cleavage of Gly-Pro-Hyp |

| Plasma Abundance | High (Primary dipeptide) | Low (Ratio ~0.1 to Pro-Hyp) |

| Oral Bioavailability | ~19.3% | Lower relative systemic accumulation |

| Absorption Kinetics | Transporter-mediated (Flip-flop kinetics) | Passive and transporter-mediated |

| Urinary Correlation (Meat Intake) | Weak (r = 0.37) | Strong (r = 0.72) |

| Exopeptidase Resistance | Highly Resistant | Highly Resistant |

Mechanisms of Action: Cellular Uptake and Fibroblast Activation

At the cellular level, both Pro-Hyp and Hyp-Gly act as chemotactic agents and growth-initiating factors for fibroblasts, but their interactions with the cellular membrane dictate their downstream efficacy.

Pro-Hyp specifically targets and triggers the proliferation of p75NTR-positive fibroblasts cultured on collagen gels—a critical mechanism in the wound healing process[6]. Accelerated molecular dynamics simulations reveal the causality behind its cellular uptake: Pro-Hyp interacts with the lipid bilayer via extensive hydrogen bonding, laterally condensing the membrane. This interaction increases bilayer thickness and rigidity, facilitating passive translocation alongside active transport[7]. Once internalized, Pro-Hyp directly stimulates the synthesis of hyaluronic acid and type I procollagen[8].

Hyp-Gly, while less abundant, synergizes with Pro-Hyp by exerting chemotactic activities on peripheral blood cells (neutrophils and monocytes) and stimulating fibroblast migration, directly contributing to the inflammatory and proliferative phases of tissue repair[7].

Mechanism of Pro-Hyp and Hyp-Gly absorption and fibroblast activation.

Methodological Imperatives: The FBS Paradox

A pervasive point of failure in historical in vitro studies evaluating collagen dipeptides is the reliance on standard Fetal Bovine Serum (FBS) for cell culture.

The Causality of False Negatives: Standard commercially available FBS contains unexpectedly high levels of endogenous LMW hydroxyprolyl peptides (approximately 70–100 µM, of which 37%–70% is Pro-Hyp)[1]. When researchers spike exogenous Pro-Hyp or Hyp-Gly into a medium containing standard FBS, the target cellular receptors (e.g., p75NTR) are already saturated by the endogenous peptides. Consequently, the fibroblasts exhibit maximum baseline proliferation, masking the effects of the exogenous supplementation and resulting in a false negative[1][9].

To establish a self-validating system , researchers must actively deplete these LMW compounds from the serum prior to conducting proliferation assays. This creates a true negative control baseline, ensuring that any observed proliferation is causally linked to the introduced peptides.

Self-validating workflow for fibroblast proliferation using LMW-free FBS.

Step-by-Step Protocol: Self-Validating Fibroblast Proliferation Assay

To accurately measure the differential effects of Pro-Hyp and Hyp-Gly, the following LMW-free methodology must be strictly adhered to:

Phase 1: Preparation of LMW-Free FBS

-

Equilibrate a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS) at 4°C.

-

Load standard FBS onto the column to separate the macromolecular protein fraction from LMW compounds (< 6000 Da).

-

Collect the void volume fractions containing the high-molecular-weight proteins.

-

Lyophilize or concentrate the collected fractions and reconstitute them to the original serum volume to yield LMW-Free FBS . Verify the absence of endogenous Pro-Hyp via LC-MS/MS.

Phase 2: 3D Matrix Preparation & Cell Seeding

5. Prepare a 3D collagen gel matrix in 96-well culture plates using acid-soluble type I collagen neutralized with a physiological buffer. Allow the gel to polymerize at 37°C for 1 hour.

6. Harvest primary mouse skin fibroblasts (or human dermal fibroblasts) and suspend them in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% LMW-Free FBS.

7. Seed the fibroblasts onto the collagen gel matrix at a density of

Phase 3: Peptide Treatment & Quantification 8. Introduce highly purified, synthetic Pro-Hyp or Hyp-Gly into the experimental wells at escalating concentrations (e.g., 0, 50, 100, and 200 µM). Maintain 0 µM as the true negative control. 9. Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere. 10. Quantify cellular proliferation using a WST-8 colorimetric assay. The use of LMW-Free FBS guarantees that the differential absorbance readings are directly causal to the specific dipeptide spiked into the well.

Conclusion

While Pro-Hyp and Hyp-Gly share a common triple-helical origin, their roles in human physiology are distinctly specialized. Pro-Hyp acts as the dominant systemic driver of fibroblast proliferation and tissue regeneration via p75NTR activation and lipid bilayer condensation. Conversely, Hyp-Gly, while less abundant, is a highly sensitive biomarker for dietary collagen intake and a critical synergistic factor in cellular chemotaxis. For drug development professionals, recognizing these differences—and employing LMW-free self-validating assays—is paramount for the accurate translation of collagen-derived therapeutics from in vitro models to clinical efficacy.

References

-

Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

-

Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats Source: Journal of Food Science (PubMed) URL:[Link]

-

Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing Source: Frontiers in Cell and Developmental Biology URL:[Link]

-

Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood Source: Nutrients (MDPI) URL:[Link]

-

Tentative Peptide‒Lipid Bilayer Models Elucidating Molecular Behaviors and Interactions Driving Passive Cellular Uptake of Collagen-Derived Small Peptides Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

-

Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate Source: Journal of Bioscience and Bioengineering (PubMed) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. skinglow.com.ar [skinglow.com.ar]

- 6. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Molecular Docking Studies of H-Hyp-Gly-OH: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical walkthrough of in silico molecular docking studies focused on the dipeptide H-Hyp-Gly-OH (Hydroxyprolyl-Glycine). As a key signaling molecule derived from collagen turnover, understanding its interactions with various protein targets is of significant interest in fields ranging from dermatology and tissue regeneration to metabolic diseases. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, empowering researchers to apply these principles to their own work.

Introduction: The Significance of H-Hyp-Gly-OH and In Silico Inquiry

H-Hyp-Gly-OH is a dipeptide composed of hydroxyproline and glycine.[1] It is a primary constituent of collagen and is detected in human peripheral blood after the ingestion of hydrolyzed collagen.[1] Emerging research has identified H-Hyp-Gly-OH as a bioactive molecule that can promote the growth of fibroblasts on collagen gel, suggesting its potential in applications aimed at improving skin health.[1] Furthermore, collagen-derived peptides containing hydroxyproline have been shown to exhibit a variety of biological activities, including the promotion of myogenic differentiation and myotube hypertrophy. Given its endogenous origin and diverse bioactivities, elucidating the molecular interactions of H-Hyp-Gly-OH with its protein targets is crucial for harnessing its therapeutic potential.

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in modern drug discovery for screening virtual libraries of small molecules against a protein target, predicting binding affinities, and providing insights into the molecular basis of interaction.[2] For a small, flexible peptide like H-Hyp-Gly-OH, molecular docking can help identify potential protein partners and guide further experimental validation.

This guide will navigate the complete in silico workflow, from target identification and preparation to the execution of docking simulations and the critical analysis of the results.

Target Selection: Identifying Biologically Relevant Partners for H-Hyp-Gly-OH

The selection of appropriate protein targets is a critical first step that dictates the biological relevance of any docking study. Based on the known roles of collagen-derived peptides, we will consider three primary classes of targets for our investigation of H-Hyp-Gly-OH.

| Target Class | Rationale | Representative PDB ID(s) |

| Collagen Prolyl 4-Hydroxylase (P4H) | P4H is a key enzyme in collagen synthesis, responsible for the hydroxylation of proline residues, a critical post-translational modification for collagen stability.[3] As a dipeptide containing hydroxyproline, H-Hyp-Gly-OH may interact with P4H, potentially as a feedback inhibitor or an allosteric modulator. | 6EVO, 4BTB[4][5] |

| Integrin α2β1 | This integrin is a major cell surface receptor for collagen, mediating cell adhesion, migration, and signaling.[6] The I-domain of the α2 subunit contains the primary collagen-binding site.[6][7] H-Hyp-Gly-OH, as a collagen fragment, could potentially modulate the interaction between collagen and integrin α2β1. | 1DZI, 5HJ2[7][8] |

| Matrix Metalloproteinases (MMPs) | MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components, including collagen.[9] Certain collagen fragments can inhibit MMP activity.[10] Investigating the binding of H-Hyp-Gly-OH to MMPs could reveal a potential role in regulating collagen turnover. | 1HOV (MMP-2)[9] |

| Dipeptidyl Peptidase IV (DPP-IV) | DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. Given the presence of a proline-like hydroxyproline residue, H-Hyp-Gly-OH could be a substrate or inhibitor of DPP-IV, an enzyme of significant interest in the treatment of type 2 diabetes.[2][11] | 1WCY[11] |

For the purpose of this guide, we will proceed with a detailed workflow using Collagen Prolyl 4-Hydroxylase (PDB ID: 6EVO) as our primary example. The principles and steps outlined can be readily adapted to the other identified targets.

The In Silico Molecular Docking Workflow: A Step-by-Step Protocol

A rigorous molecular docking study follows a structured protocol to ensure reproducibility and reliability of the results. The following sections detail each stage of the process.

Figure 1: A high-level overview of the molecular docking workflow.

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, H-Hyp-Gly-OH, must be converted into a three-dimensional, energy-minimized structure suitable for docking.

Protocol:

-

Obtain Ligand Structure: The 2D structure of H-Hyp-Gly-OH can be obtained from databases like PubChem (CID 11902895).[12]

-

2D to 3D Conversion: Use a molecular editor such as MarvinSketch or the online tool CORINA to convert the 2D structure into a 3D SDF or MOL2 file.

-

Energy Minimization: This step is crucial to obtain a low-energy, stable conformation of the ligand. This can be performed using software like Avogadro or via the command line with Open Babel.

-

Example Open Babel command: obabel ligand.sdf -O ligand_min.sdf --gen3d -p 7.4 --ff MMFF94

-

-

File Format Conversion for Docking: Convert the energy-minimized ligand file to the PDBQT format required by AutoDock Vina. This format includes atomic charges and defines rotatable bonds. This is typically done using AutoDock Tools (ADT).[13][14]

-

In ADT: Ligand -> Input -> Open -> Select ligand_min.sdf.

-

Ligand -> Torsion Tree -> Detect Root.

-

Ligand -> Output -> Save as PDBQT.

-

Protein Preparation: Refining the Target Receptor

The crystal structure of the protein obtained from the PDB is not immediately ready for docking. It requires cleaning and the addition of information necessary for the docking algorithm.

Protocol:

-

Download Protein Structure: Obtain the PDB file for Collagen Prolyl 4-Hydroxylase, for instance, 6EVO, from the RCSB PDB database.[4]

-

Clean the PDB File: The downloaded structure often contains non-essential molecules such as water, co-crystallized ligands, and ions. These should be removed unless they are known to be critical for the binding of the ligand of interest. This can be done using a text editor or visualization software like PyMOL.[15]

-

PyMOL command: remove solvent

-

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and electrostatic calculations.

-

Assign Atomic Charges: Assign partial charges to each atom of the protein. Gasteiger charges are commonly used for this purpose.

-

Merge Non-Polar Hydrogens: To reduce computational complexity, non-polar hydrogens (those bonded to carbon) are often merged with their adjacent carbon atoms.

-

File Format Conversion: Similar to the ligand, the prepared protein structure must be saved in the PDBQT format.

Steps 3-6 are conveniently performed using AutoDock Tools.[13][16]

-

In ADT: File -> Read Molecule -> Select 6EVO.pdb.

-

Edit -> Hydrogens -> Add -> Polar Only.

-

Edit -> Charges -> Compute Gasteiger.

-

Grid -> Macromolecule -> Choose -> Select 6EVO. This will save the prepared protein as a PDBQT file.

Grid Box Generation: Defining the Search Space

The docking software needs to know where on the protein to search for potential binding sites. This is defined by a "grid box".

Protocol:

-

Identify the Active Site: The binding site can be identified from the literature, by observing the position of a co-crystallized ligand in the PDB structure, or by using active site prediction servers. For 6EVO, the active site is where the substrate peptide binds.[4]

-

Set Grid Box Dimensions: In AutoDock Tools, you can visually place and size the grid box to encompass the entire active site. It is important to make the box large enough to allow for the ligand to rotate and translate freely, but not so large that it becomes computationally inefficient.

-

Save Grid Parameters: Once the grid box is defined, save the grid parameter file (.gpf).

Figure 2: Conceptual diagram of a grid box encompassing the active site.

Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[14] It uses a Lamarckian genetic algorithm to explore possible conformations of the ligand within the specified grid box.

Protocol:

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid box parameters.

-

Run Vina: Execute AutoDock Vina from the command line, pointing it to your configuration file.

-

Command: vina --config conf.txt --log log.txt

-

Post-Docking Analysis: Interpreting the Results

The output of the docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

Binding Affinity and Pose Selection

-

Binding Affinity (kcal/mol): AutoDock Vina provides a binding affinity score in kcal/mol.[14] More negative values indicate a stronger predicted binding. It is important to note that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure of binding strength.

-

Root Mean Square Deviation (RMSD): The output file will contain multiple binding poses. These are typically clustered based on their RMSD. The lowest energy pose from the most populated cluster is often considered the most likely binding mode.

Visualization and Interaction Analysis

Visual inspection of the docked poses is essential to understand the nature of the predicted interactions. PyMOL is an excellent tool for this purpose.[15][17]

Protocol for Visualization in PyMOL:

-

Load Structures: Open the prepared protein PDBQT file and the docking results PDBQT file in PyMOL.

-

Display Interactions: Use PyMOL's tools to identify and display key interactions between H-Hyp-Gly-OH and the active site residues of the protein.

-

Hydrogen Bonds: These are critical for the specificity and stability of binding.

-

Hydrophobic Interactions: Identify non-polar contacts between the ligand and protein.

-

Electrostatic Interactions: Visualize interactions between charged groups.

-

-

Generate High-Quality Images: Create figures that clearly depict the binding mode of H-Hyp-Gly-OH in the active site.

Figure 3: Visualization of potential molecular interactions.

Advanced Steps: Enhancing the Rigor of In Silico Studies

While molecular docking provides valuable static snapshots of potential binding modes, molecular dynamics (MD) simulations can offer deeper insights into the stability and dynamics of the protein-ligand complex over time.

Molecular Dynamics (MD) Simulation with GROMACS:

MD simulations model the movement of atoms and molecules over a period of time, providing a more realistic representation of the biological system.[18][19] A typical workflow involves:

-

System Setup: The best-docked pose is used as the starting structure. The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P).[18][20]

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is stabilized.

-

Production MD: A long simulation is run to collect data on the trajectory of the protein-ligand complex.

-

Analysis: The trajectory is analyzed to assess the stability of the binding pose, calculate binding free energies, and identify key persistent interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded workflow for conducting in silico molecular docking studies of the dipeptide H-Hyp-Gly-OH. By following these steps, researchers can generate robust hypotheses about the potential protein targets and binding mechanisms of this bioactive molecule. The results from such studies provide a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the translation of computational insights into tangible therapeutic applications.

References

-

Murthy, A.V., Sulu, R., Koski, M.K., Wierenga, R.K. (2017). Crystal structure the peptide-substrate-binding domain of human type II collagen prolyl 4-hydroxylase complexed with Pro-Pro-Gly-Pro-Arg-Gly-Pro-Pro-Gly. RCSB Protein Data Bank. [Link]

-

Emsley, J., Knight, G., Farndale, R., Barnes, M., Liddington, R. (2000). Structural Basis of Collagen Recognition by Integrin Alpha2Beta1. RCSB Protein Data Bank. [Link]

-

Anantharajan, J., Koski, M.K., Kursula, P., Hieta, R., Bergmann, U., Myllyharju, J., Wierenga, R.K. (2013). The Structural Motifs for Substrate Binding and Dimerization of the Alpha Subunit of Collagen Prolyl 4-Hydroxylase. RCSB Protein Data Bank. [Link]

-

Hwang, J., et al. (2015). Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase. Biochemistry. [Link]

-

Hwang, J., et al. (2015). Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase. ACS Publications. [Link]

-

Zhao, H., et al. (2025). Discovery of novel inhibitory peptides on matrix metalloproteinases and elastase for skin antiaging using batch molecular docking strategy. ResearchGate. [Link]

-

The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

-

Wikipedia. Procollagen-proline dioxygenase. [Link]

-

Morris, G. M., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

-

AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). ChemCopilot. [Link]

-

Wang, L., et al. (2019). Rapid Identification of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptides from Ruditapes philippinarum Hydrolysate. Marine Drugs. [Link]

-

Zhu, L., et al. (2025). Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development. MDPI. [Link]

-